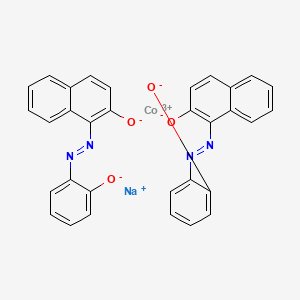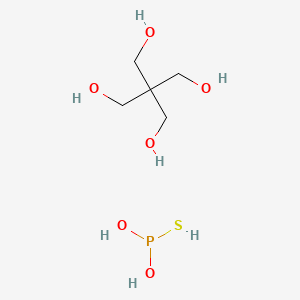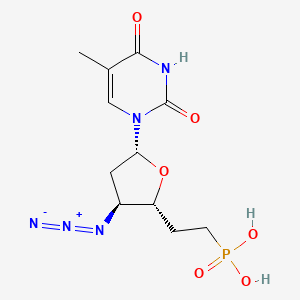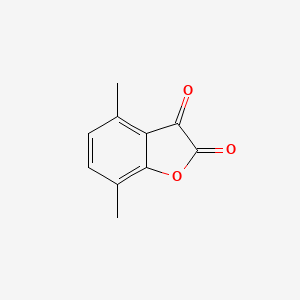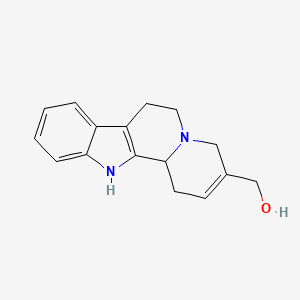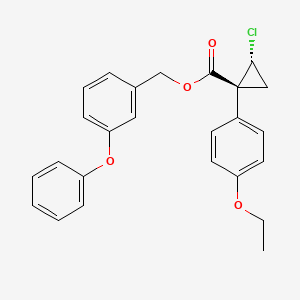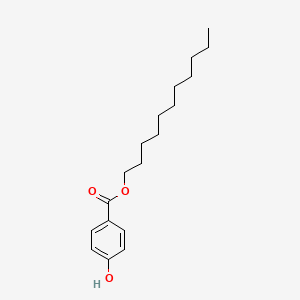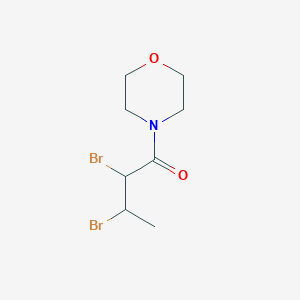
4-(2,3-Dibromobutyryl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dibromobutyryl)morpholine is an organic compound that features a morpholine ring substituted with a dibromobutyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromobutyryl)morpholine typically involves the reaction of morpholine with 2,3-dibromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dibromobutyryl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding butyryl derivative.
Oxidation: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Butyryl morpholine.
Oxidation: Oxidized morpholine derivatives.
Scientific Research Applications
4-(2,3-Dibromobutyryl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dibromobutyryl)morpholine involves its interaction with various molecular targets. The dibromo group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
4-(2,3-Dibromobutyryl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2,3-Dibromobutyryl)thiomorpholine: Contains a sulfur atom in the ring structure.
4-(2,3-Dibromobutyryl)pyrrolidine: Features a five-membered ring.
Uniqueness: 4-(2,3-Dibromobutyryl)morpholine is unique due to the presence of both the dibromo group and the morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
6628-48-4 |
|---|---|
Molecular Formula |
C8H13Br2NO2 |
Molecular Weight |
315.00 g/mol |
IUPAC Name |
2,3-dibromo-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C8H13Br2NO2/c1-6(9)7(10)8(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
InChI Key |
ARPDEGNOVJFRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)N1CCOCC1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


